molecular formula C11H8BrClN2O2S B14931556 N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide

N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide

Cat. No.: B14931556
M. Wt: 347.62 g/mol
InChI Key: FVDSUXAHNGAJRI-UHFFFAOYSA-N
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Description

N-(5-BROMOPYRIDIN-2-YL)-2-CHLOROBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides, which are widely known for their diverse applications in medicinal chemistry and industrial processes. This compound features a bromopyridine moiety and a chlorobenzene sulfonamide group, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMOPYRIDIN-2-YL)-2-CHLOROBENZENE-1-SULFONAMIDE typically involves the reaction of 5-bromopyridine-2-amine with 2-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained through simple filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMOPYRIDIN-2-YL)-2-CHLOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-BROMOPYRIDIN-2-YL)-2-CHLOROBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.

    Industrial Applications: It is employed in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-BROMOPYRIDIN-2-YL)-2-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The bromopyridine moiety can also participate in π-π interactions with aromatic residues, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

    N-(5-BROMOPYRIDIN-2-YL)-2-BROMOBENZENE-1-SULFONAMIDE: Similar structure but with a bromine atom instead of chlorine on the benzene ring.

    N-(5-BROMOPYRIDIN-2-YL)-2-FLUOROBENZENE-1-SULFONAMIDE: Similar structure but with a fluorine atom instead of chlorine on the benzene ring.

Uniqueness

N-(5-BROMOPYRIDIN-2-YL)-2-CHLOROBENZENE-1-SULFONAMIDE is unique due to the presence of both bromopyridine and chlorobenzene sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H8BrClN2O2S

Molecular Weight

347.62 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide

InChI

InChI=1S/C11H8BrClN2O2S/c12-8-5-6-11(14-7-8)15-18(16,17)10-4-2-1-3-9(10)13/h1-7H,(H,14,15)

InChI Key

FVDSUXAHNGAJRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=NC=C(C=C2)Br)Cl

Origin of Product

United States

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